molecular formula C15H9ClFNO B7474288 2-chloro-N-(3-ethynylphenyl)-6-fluorobenzamide

2-chloro-N-(3-ethynylphenyl)-6-fluorobenzamide

Cat. No. B7474288
M. Wt: 273.69 g/mol
InChI Key: XQMBGJAQBJLLTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-(3-ethynylphenyl)-6-fluorobenzamide, also known as TAK-659, is a small-molecule inhibitor that has been developed as a potential therapeutic agent for the treatment of various types of cancer. This compound selectively targets the B-cell receptor (BCR) pathway, which is essential for the survival and proliferation of malignant B-cells.

Mechanism of Action

2-chloro-N-(3-ethynylphenyl)-6-fluorobenzamide selectively targets the BCR pathway, which is essential for the survival and proliferation of malignant B-cells. Specifically, 2-chloro-N-(3-ethynylphenyl)-6-fluorobenzamide inhibits the activity of Bruton's tyrosine kinase (BTK), a key enzyme in the BCR pathway. By doing so, 2-chloro-N-(3-ethynylphenyl)-6-fluorobenzamide blocks the downstream signaling events that promote the growth and survival of malignant B-cells.
Biochemical and physiological effects:
2-chloro-N-(3-ethynylphenyl)-6-fluorobenzamide has been shown to induce apoptosis (programmed cell death) in malignant B-cells, both in vitro and in vivo. Moreover, 2-chloro-N-(3-ethynylphenyl)-6-fluorobenzamide has been found to inhibit the migration and invasion of cancer cells, which are essential for the metastasis of cancer. In addition, 2-chloro-N-(3-ethynylphenyl)-6-fluorobenzamide has been shown to modulate the immune system, by enhancing the activity of natural killer cells and T-cells.

Advantages and Limitations for Lab Experiments

2-chloro-N-(3-ethynylphenyl)-6-fluorobenzamide is a highly selective and potent inhibitor of BTK, making it a valuable tool for studying the BCR pathway in cancer. Moreover, 2-chloro-N-(3-ethynylphenyl)-6-fluorobenzamide has been shown to have a favorable toxicity profile, with no significant adverse effects observed in preclinical studies. However, the efficacy of 2-chloro-N-(3-ethynylphenyl)-6-fluorobenzamide may vary depending on the type of cancer and the genetic background of the cancer cells. Therefore, it is important to carefully select the appropriate experimental models and conditions for studying 2-chloro-N-(3-ethynylphenyl)-6-fluorobenzamide.

Future Directions

There are several future directions for the research and development of 2-chloro-N-(3-ethynylphenyl)-6-fluorobenzamide. First, clinical trials are ongoing to evaluate the safety and efficacy of 2-chloro-N-(3-ethynylphenyl)-6-fluorobenzamide in patients with various types of cancer. Second, there is a need to identify biomarkers that can predict the response to 2-chloro-N-(3-ethynylphenyl)-6-fluorobenzamide and to develop companion diagnostics for patient selection. Third, there is a need to investigate the potential synergy between 2-chloro-N-(3-ethynylphenyl)-6-fluorobenzamide and other cancer therapies, such as immunotherapy and targeted therapy. Finally, there is a need to explore the mechanism of resistance to 2-chloro-N-(3-ethynylphenyl)-6-fluorobenzamide and to develop strategies to overcome it.

Synthesis Methods

The synthesis of 2-chloro-N-(3-ethynylphenyl)-6-fluorobenzamide involves several steps, starting from the reaction of 2-chloro-6-fluorobenzamide with 3-ethynylaniline in the presence of a palladium catalyst. This reaction yields the intermediate product, which is then subjected to further reactions to obtain 2-chloro-N-(3-ethynylphenyl)-6-fluorobenzamide. The final product is obtained in high yield and purity, making it suitable for use in scientific research.

Scientific Research Applications

2-chloro-N-(3-ethynylphenyl)-6-fluorobenzamide has been extensively studied in preclinical models of various types of cancer, including lymphoma, leukemia, and multiple myeloma. In these studies, 2-chloro-N-(3-ethynylphenyl)-6-fluorobenzamide has been shown to inhibit the growth and survival of malignant B-cells, both in vitro and in vivo. Moreover, 2-chloro-N-(3-ethynylphenyl)-6-fluorobenzamide has been found to enhance the efficacy of other cancer therapies, such as chemotherapy and immunotherapy.

properties

IUPAC Name

2-chloro-N-(3-ethynylphenyl)-6-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClFNO/c1-2-10-5-3-6-11(9-10)18-15(19)14-12(16)7-4-8-13(14)17/h1,3-9H,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQMBGJAQBJLLTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC(=CC=C1)NC(=O)C2=C(C=CC=C2Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(3-ethynylphenyl)-6-fluorobenzamide

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